molecular formula C8H6ClF2NO2 B6184819 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene CAS No. 1305341-01-8

1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene

Cat. No.: B6184819
CAS No.: 1305341-01-8
M. Wt: 221.6
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Description

1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chlorine atom, a difluoroethyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene typically involves the nitration of 1-chloro-2-(1,1-difluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 1-(1,1-difluoroethyl)-2-nitrobenzene if chlorine is replaced by a hydroxyl group.

    Reduction Reactions: The major product is 1-chloro-2-(1,1-difluoroethyl)-4-aminobenzene.

    Oxidation Reactions: Products can vary based on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The difluoroethyl group may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-(1,1-difluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-chloro-2-(1,1-difluoroethyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    1-chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene: Contains additional fluorine atoms, which can affect its reactivity and applications.

Uniqueness

1-chloro-2-(1,1-difluoroethyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a difluoroethyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

1305341-01-8

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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